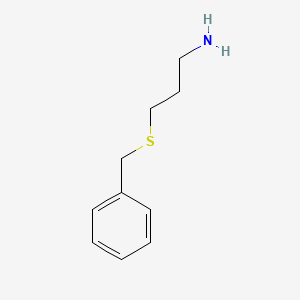

3-(苄硫基)-1-丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(Benzylthio)-1-propanamine is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss 3-(Benzylthio)-1-propanamine, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including asymmetric synthesis for enantiomers , detailed structure-activity relationship studies , and stereocontrolled synthesis methods . For instance, the synthesis of 1,3-diamines through benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles demonstrates a method that could potentially be adapted for the synthesis of 3-(Benzylthio)-1-propanamine . Additionally, the use of N-acylation and Bischler-Napieralski ring closure and three-component synthesis methods are relevant to the synthesis of benzylamine derivatives.

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as FT-IR, NMR, and MS are commonly used to characterize the molecular structure of compounds . For example, the crystal structure of a pyrazole derivative and a bisthiourea compound provide insights into the conformation and intermolecular interactions that could be present in 3-(Benzylthio)-1-propanamine.

Chemical Reactions Analysis

The chemical reactivity of benzylamine derivatives can be inferred from the studies on related compounds. For instance, the amine exchange reaction used to prepare N-Benzyl-3-[(chlorophenyl)amino]propanamides and the synthesis of a benzylthiourea derivative suggest possible reactions that 3-(Benzylthio)-1-propanamine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and thermal stability are important aspects of these properties . The electronic structure, as well as the nonlinear optical properties, can be studied using computational methods such as DFT and TD-DFT . These studies provide a foundation for understanding the properties of 3-(Benzylthio)-1-propanamine.

Relevant Case Studies

Several of the papers discuss the biological activity of related compounds, such as their analgesic , anticonvulsant , and psychoactive effects . These case studies highlight the potential therapeutic applications of benzylamine derivatives and suggest areas where 3-(Benzylthio)-1-propanamine could be of interest.

科学研究应用

抗菌活性

3-(4-氟苯基)-3-(4-甲氧基苯基)-1-丙胺,一种在结构上类似于3-(苄硫基)-1-丙胺的化合物,已经被合成并显示出显著的抗菌活性。合成过程涉及与芳香醛和酮的缩合,随后进行还原,形成二级丙基芳胺。这些化合物,特别是它们的草酸盐和盐酸盐,展示了高抗菌性能 (Arutyunyan et al., 2017)。

抗癫痫研究

与3-(苄硫基)-1-丙胺密切相关的N-苄基-3-[(氯苯基)氨基]丙酰胺已被合成并评估其抗癫痫性能。这些化合物在小鼠的各种癫痫测试模型中显示出显著的活性,表明它们有潜力作为广义癫痫的治疗药物。值得注意的是,这些化合物的一些异构体在特定测试中比标准抗癫痫药物更有效 (Idris et al., 2011)。

分子对接和光谱研究

对N,N-二甲基-3-(10H-苯并噻唑啉-10-基)-1-丙胺进行的分子对接研究,这种化合物在结构上与3-(苄硫基)-1-丙胺相关,表明其对疟原虫的潜在抑制活性。这项研究还包括全面的光谱分析和量子化学计算,以了解分子的行为和稳定性 (Resmi et al., 2016)。

新型衍生物的合成

已经进行了类似于3-(苄硫基)-1-丙胺的化合物的新型衍生物的合成研究。例如,合成并表征了新型N-甲基-3-(1-萘氧基)-3-(2-噻吩基)丙胺酰衍生物,展示了创造具有多样性性质的一系列化合物的多功能性和潜力 (Jing, 2010)。

尿液中微量测定

与3-(苄硫基)-1-丙胺在结构上相关的N-甲基-1-苯基-2-丙胺的研究集中在开发使用基于分子印迹聚合物吸附剂的敏感方法来确定其在尿液中的含量。这项研究对临床和法医毒理学至关重要 (Bykov et al., 2017)。

防腐蚀性能

含苄基取代的嘧啶衍生物,包括类似于3-(苄硫基)-1-丙胺的化合物,已被合成并评估为酸性溶液中对低碳钢的缓蚀剂。这些研究有助于了解这类化合物的防腐蚀性能 (Hou et al., 2019)。

作用机制

Target of Action

A related compound, a novel auxin receptor agonist, has been reported to interact with the auxin receptor tir1 (transport inhibitor response 1), which plays a crucial role in plant growth .

Mode of Action

For instance, the aforementioned auxin receptor agonist enhances root-related signaling responses, indicating a potential interaction with cellular targets .

Biochemical Pathways

Compounds with similar structures have been shown to influence the auxin signaling pathway, which is critical for plant growth and development .

Result of Action

Related compounds have been shown to promote root growth in plants, suggesting that 3-(benzylthio)-1-propanamine may have similar effects .

属性

IUPAC Name |

3-benzylsulfanylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPMAWGRHJLFQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564712 |

Source

|

| Record name | 3-(Benzylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23909-16-2 |

Source

|

| Record name | 3-(Benzylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)

![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)